(S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate
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Overview
Description
“(S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate” is a chemical compound with the CAS Number: 13139-28-1. It has a molecular weight of 250.3 and its IUPAC name is benzyl (1S)-1-(aminocarbonyl)-2-methylpropylcarbamate . It is a solid substance and is stored in a sealed, dry environment, preferably in a freezer under -20°C .
Synthesis Analysis
The synthesis of this compound involves two stages. In the first stage, N-ethyl-N,N-diisopropylamine and HATU are added to a solution of the compound in N,N-dimethyl-formamide at 0°C. After 15 minutes, ammonium chloride is added to the mixture, which is then allowed to stir at 23°C for another 16 hours . The mixture is then poured into ice-cold water, and the organic components are extracted with EtOAc. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to dryness. The crude product is recrystallized from ethanol to obtain the title compound .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2O3/c1-9(2)11(12(14)16)15-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H2,14,16)(H,15,17)/t11-/m0/s1 .Physical And Chemical Properties Analysis
This compound has a number of physical and chemical properties. It has a high GI absorption and is not a BBB permeant. It is not a substrate or inhibitor for various CYP enzymes. Its Log Kp (skin permeation) is -6.58 cm/s. It has a Lipophilicity Log Po/w (iLOGP) of 2.28 . It is soluble, with a solubility of 1.32 mg/ml or 0.00526 mol/l .Scientific Research Applications
Safety And Hazards
properties
IUPAC Name |
benzyl N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9(2)11(12(14)16)15-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H2,14,16)(H,15,17)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAHIZLDUQONHV-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441807 |
Source
|
Record name | Z-L-valine amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate | |
CAS RN |
13139-28-1 |
Source
|
Record name | Z-L-valine amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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